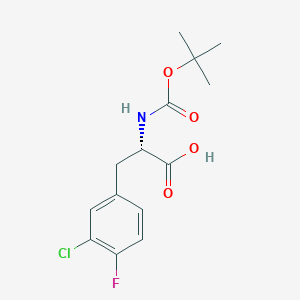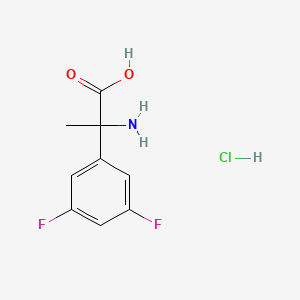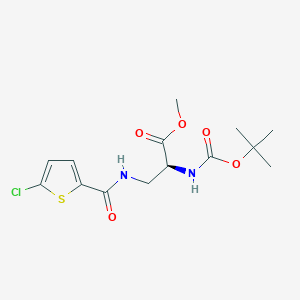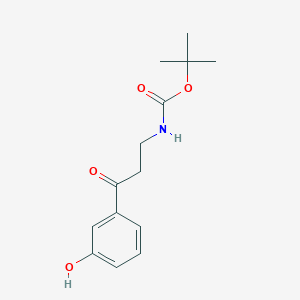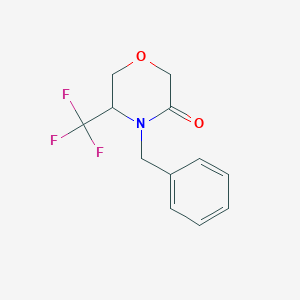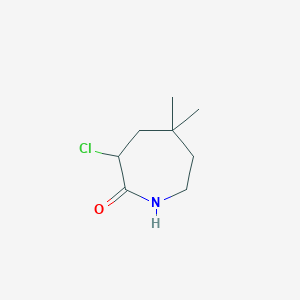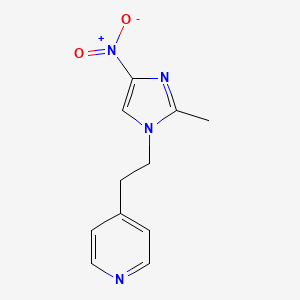
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the imidazole ring imparts unique chemical properties, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyridine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Formation of 4-(2-(2-Methyl-4-amino-1H-imidazol-1-YL)ethyl)pyridine.
Substitution Reactions: Formation of various substituted imidazole derivatives depending on the substituents used.
科学研究应用
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the imidazole and pyridine rings make this compound useful in the development of organic semiconductors and other functional materials.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function .
相似化合物的比较
Similar Compounds
4-(2-(2-Methyl-1H-imidazol-1-YL)ethyl)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(2-(2-Nitro-1H-imidazol-1-YL)ethyl)pyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is unique due to the presence of both the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSOWYSXQBZYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride](/img/structure/B8104593.png)
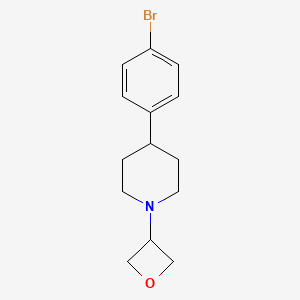
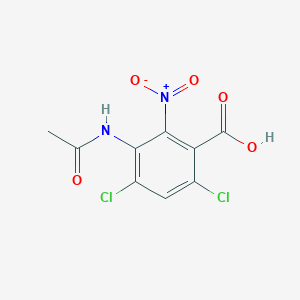
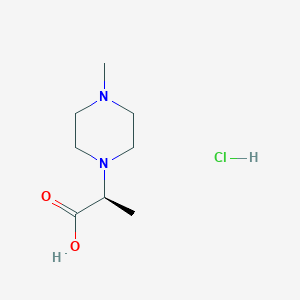
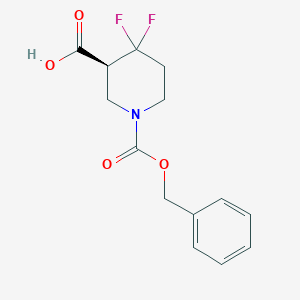
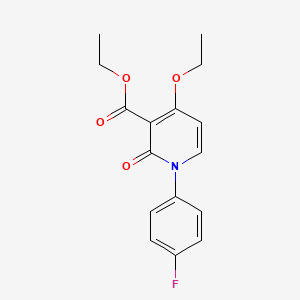
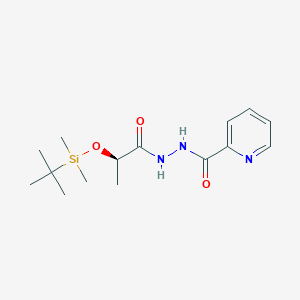
![Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B8104637.png)
